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Compound of Interest

Compound Name: 2,5-Dichlorohydroquinone

Cat. No.: B146588 Get Quote

A Spectroscopic Comparison of 2,5-Dichlorohydroquinone and Its Derivatives

This guide provides a detailed spectroscopic comparison of 2,5-Dichlorohydroquinone and its

related derivatives. The objective is to offer researchers, scientists, and drug development

professionals a comprehensive resource with supporting experimental data for these

compounds. The unique chemical structure of 2,5-Dichlorohydroquinone, featuring two

hydroxyl groups and two chlorine atoms on a benzene ring, makes it a significant precursor in

various synthetic transformations.[1] The electron-withdrawing nature of the chlorine atoms

combined with the electron-donating hydroxyl groups gives the molecule unique reactivity.[1]

Physicochemical Properties
Basic physicochemical properties of 2,5-Dichlorohydroquinone are summarized below.

Property Value

CAS Number 824-69-1[1][2][3]

Molecular Formula C₆H₄Cl₂O₂[1][4]

Molecular Weight 179.00 g/mol [1][2][4]

Appearance
Almost white to pink-brown crystalline powder[1]

[3]

Melting Point 168-171 °C[1][2]
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,5-Dichlorohydroquinone
and its isomers or derivatives.

¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the proton environments in a molecule. The

chemical shifts (δ) are reported in parts per million (ppm).

Compound Solvent
Chemical Shift (δ) and
Assignment

2,5-Dichlorohydroquinone CDCl₃
7.03 ppm (s, 2H, Ar-H), 5.57

ppm (br s, 2H, -OH)[1][5]

DMSO-d₆
6.92 ppm (s, 2H, Ar-H), 9.75

ppm (s, 2H, -OH)[5]

2,6-Dichlorohydroquinone CDCl₃

6.81 ppm (s, 2H, Ar-H), 5.45

ppm (br s, 1H, -OH), 5.35 ppm

(br s, 1H, -OH)[5]

DMSO-d₆

6.75 ppm (s, 2H, Ar-H), 9.57

ppm (br s, 1H, -OH), 9.24 ppm

(br s, 1H, -OH)[5]

2,3-Dichlorohydroquinone DMSO-d₆
6.76 ppm (s, 2H, Ar-H), 9.25

ppm (s, 2H, -OH)[5]

2-Chlorohydroquinone DMSO-d₆

6.77 ppm (d, 1H), 6.71 ppm (d,

1H), 6.56 ppm (dd, 1H), 9.21

ppm (br s, 1H, -OH), 9.01 ppm

(br s, 1H, -OH)[5]

Hydroquinone (Parent) DMSO-d₆
6.56 ppm (s, 4H, Ar-H), 8.56

ppm (s, 2H, -OH)[5]

¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule.
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Compound Solvent
Chemical Shift (δ) and
Assignment

2,5-Dichlorohydroquinone CDCl₃
145.7 (C-OH), 119.9 (C-Cl),

115.0 (C-H)[5]

DMSO-d₆
145.9 (C-OH), 118.3 (C-Cl),

117.0 (C-H)[5]

2,6-Dichlorohydroquinone CDCl₃

148.8 (C4-OH), 142.8 (C1-

OH), 121.9 (C-Cl), 115.6 (C-H)

[5]

DMSO-d₆

150.8 (C4-OH), 141.7 (C1-

OH), 123.2 (C-Cl), 115.4 (C-H)

[5]

2,3-Dichlorohydroquinone DMSO-d₆
147.3 (C-OH), 119.0 (C-Cl),

115.3 (C-H)[5]

2-Chlorohydroquinone DMSO-d₆

150.3 (C4-OH), 145.6 (C1-

OH), 119.6 (C-Cl), 117.3,

116.1, 114.8 (C-H)[5]

Hydroquinone (Parent) DMSO-d₆ 149.8 (C-OH), 115.7 (C-H)[5]

Mass Spectrometry (GC-MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and

its fragments. For chlorine-containing compounds, the isotopic pattern is a key identifier.

Compound Key Feature m/z Values

2,5-Dichlorohydroquinone Molecular Ion (M⁺) Cluster
178 (M⁺), 180 ([M+2]⁺), 182

([M+4]⁺)[4]

Isotopic Ratio

Approx. 9:6:1 for the molecular

ion cluster, characteristic of

two chlorine atoms.[6]

Major Fragment 114[4]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

Compound Key Vibrational Frequencies (cm⁻¹)

2,6-Dichlorohydroquinone 3601, 3549 (O-H stretch)[5]

2,5-Dichlorohydroquinone
Broad O-H stretching band expected around

3200-3600 cm⁻¹.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (e.g., 2,5-
Dichlorohydroquinone) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer, such as a Bruker DMX-

400 MHz instrument.[7]

Data Acquisition:

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-64 scans.

For ¹³C NMR, a 90-degree pulse angle, a longer relaxation delay (e.g., 5 seconds), and a

larger number of scans (e.g., 1024 or more) are used to obtain a good signal-to-noise

ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

solvent like dichloromethane or methanol.[6]

Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., a

nonpolar DB-5ms column).

GC Conditions:

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to detect the

molecular ion and key fragments.

Data Analysis: Identify the compound's peak in the total ion chromatogram (TIC). Analyze the

corresponding mass spectrum, paying close attention to the molecular ion peak and the

characteristic isotopic pattern for chlorine-containing compounds.[6]

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.[4]

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.[4]
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker

Tensor 27 FT-IR.[4]

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first,

which is then automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as the O-H and C-Cl stretching vibrations.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of 2,5-
Dichlorohydroquinone and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b146588?utm_src=pdf-body-img
https://www.benchchem.com/product/b146588?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. benchchem.com [benchchem.com]

2. 2,5-二氯对苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]

3. 2,5-DICHLOROHYDROQUINONE CAS#: 824-69-1 [m.chemicalbook.com]

4. 2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]

6. benchchem.com [benchchem.com]

7. bmse000293 Hydroquinone at BMRB [bmrb.io]

To cite this document: BenchChem. [spectroscopic comparison of 2,5-Dichlorohydroquinone
and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146588#spectroscopic-comparison-of-2-5-
dichlorohydroquinone-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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